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Compound of Interest
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2-chloro-N-(2-hydroxyethyl)-4-

nitrobenzamide

CAS No.: 522601-84-9

Cat. No.: B1490504

Get Quote
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Pharmaceutical Applications
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Executive Summary
2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is a disubstituted benzamide characterized

by an electron-deficient aromatic core (2-chloro-4-nitro) coupled to a polar ethanolamine side

chain. It serves primarily as a versatile intermediate in the synthesis of heterocyclic

pharmaceuticals and as a chemical probe in Structure-Activity Relationship (SAR) studies for

anti-helminthic and anti-neoplastic agents. Its structural motif—combining a nitro group

(susceptible to bioreduction) and a hydrolytically stable amide linkage—positions it as a

candidate for hypoxia-activated prodrug design and radiosensitization research.
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Chemical Identity & Physicochemical Profile
This compound represents a "push-pull" system where the electron-withdrawing nitro and

chloro groups deactivate the benzene ring, while the amide linker provides a handle for

hydrogen bonding and solubility modulation.

Identification Data
Parameter Technical Specification

IUPAC Name 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide

CAS Number 522601-84-9

Molecular Weight 244.63 g/mol

SMILES C1=CC(=C(C=C1[O-])Cl)C(=O)NCCO

InChI Key Derived from structure

Physicochemical Properties
Property

Value
(Predicted/Experimental)

Significance

LogP (Octanol/Water) ~0.8 – 1.2

Moderate lipophilicity; the

hydroxyethyl group

significantly lowers LogP

compared to the parent

chloronitrobenzene, improving

aqueous solubility.

H-Bond Donors 2 (Amide NH, Hydroxyl OH)
Critical for binding affinity in

protein active sites.

H-Bond Acceptors
4 (Nitro O x2, Amide O,

Hydroxyl O)

Facilitates solvation in polar

media.

Melting Point 120–125 °C (Typical for class)
Solid-state stability for

formulation.

pKa ~13 (Amide), ~14 (Alcohol)
Neutral at physiological pH

(7.4).
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Synthetic Methodology
The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide follows a classic

Nucleophilic Acyl Substitution pathway. The presence of the ortho-chloro substituent requires

careful control of reaction temperature to prevent nucleophilic aromatic substitution (

) side reactions.

Validated Synthesis Protocol
Reagents: 2-Chloro-4-nitrobenzoyl chloride, Ethanolamine, Triethylamine (Et

N), Dichloromethane (DCM).

Activation: 2-Chloro-4-nitrobenzoic acid is converted to the acid chloride using Thionyl

Chloride (

) and catalytic DMF.

Coupling (Schotten-Baumann Conditions):

Step A: Dissolve Ethanolamine (1.1 eq) and Et

N (1.2 eq) in anhydrous DCM at 0°C.

Step B: Dropwise addition of 2-Chloro-4-nitrobenzoyl chloride (1.0 eq) in DCM.

Step C: Stir at Room Temperature (RT) for 4 hours.

Purification:

Wash organic layer with 1M HCl (remove unreacted amine) and sat. NaHCO

(remove acid).

Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO

, EtOAc/Hexane gradient).

Reaction Mechanism & Workflow (DOT Visualization)
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Figure 1: Synthetic pathway via acid chloride activation.[1] The electron-withdrawing nitro group

accelerates the nucleophilic attack at the carbonyl carbon.

Biological & Pharmaceutical Applications
Hypoxia-Activated Prodrug Scaffold
The 4-nitro moiety is a key pharmacophore for hypoxia-selectivity. In solid tumors with low

oxygen tension, nitroreductases can reduce the nitro group to an amine (via hydroxylamine

intermediates).

Mechanism:

Effect: This reduction dramatically changes the electronic properties of the molecule (from

electron-withdrawing to electron-donating), potentially triggering fragmentation or activating a

cytotoxin.

Niclosamide Analog Development
This compound is structurally related to Niclosamide (an anti-helminthic and STAT3 inhibitor).

Researchers use this scaffold to:

Improve Solubility: The hydroxyethyl tail replaces hydrophobic aryl groups, increasing

bioavailability.

Probe SAR: Testing if the ortho-chloro and para-nitro positions are essential for inhibiting

Wnt/

-catenin signaling pathways.

Radiosensitization
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Nitro-aromatics mimic oxygen in fixing radiation-induced DNA damage. The high electron

affinity of the 2-chloro-4-nitrobenzene core allows it to capture hydrated electrons, preventing

the repair of DNA radicals in hypoxic cells.

Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following

spectral fingerprints.

Method Characteristic Signals Interpretation

H-NMR (DMSO-d

)

8.6 (d, 1H, Ar-H3)

8.4 (t, 1H, NH)

3.5 (m, 4H, CH

CH

)

Ar-H3 is highly deshielded by

the adjacent NO

and Cl groups. The amide NH

appears as a triplet due to

coupling with the adjacent

methylene.

IR Spectroscopy

1650 cm

(C=O Amide) 1530, 1350 cm

(NO

) 3300-3400 cm

(OH/NH)

Distinctive nitro

symmetric/asymmetric

stretches confirm the core

integrity.

Mass Spectrometry
[M+H]

= 245.03

Chlorine isotope pattern (

Cl/

Cl) will show a 3:1 ratio at m/z

245/247.

Safety & Handling (GHS Standards)
Signal Word:WARNING

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1490504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. The nitro group poses a potential explosion hazard if heated

under confinement or subjected to high-energy shock; however, the benzamide form is

generally stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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